molecular formula C8H13N3O2 B1454484 tert-Butyl 3-amino-1H-pyrazole-1-carboxylate CAS No. 863504-84-1

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

Cat. No.: B1454484
CAS No.: 863504-84-1
M. Wt: 183.21 g/mol
InChI Key: SLWKHFGJHAEQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 863504-84-1) emerged as a critical intermediate in the early 21st century, driven by the demand for structurally diverse heterocycles in pharmaceutical research. Its synthesis was first reported in patent literature around 2010, where it served as a precursor for kinase inhibitors targeting cell proliferation disorders. The tert-butyloxycarbonyl (Boc) protecting group was strategically introduced to enhance solubility and enable selective functionalization of the pyrazole core during multi-step syntheses.

A pivotal advancement occurred in 2015 with the development of Rh(III)-catalyzed three-component coupling reactions, which utilized this compound to construct pyrazolopyrimidine scaffolds for anticancer agents. By 2022, its role expanded further in kinase inhibitor discovery programs, particularly for cyclin-dependent kinases (CDKs), where structural modifications at the 3-amino position significantly influenced target selectivity.

Table 1: Historical Milestones in the Development of this compound

Year Development Significance Source Citation
2010 First patent applications for kinase inhibitor precursors Established medicinal chemistry relevance
2015 Rh(III)-catalyzed annulation methodologies Enabled complex heterocycle synthesis
2022 Structural optimization for CDK16 selectivity Demonstrated role in targeted drug design

Significance in Heterocyclic Chemistry

The compound’s importance stems from three key attributes:

  • Protecting Group Strategy : The Boc group shields the pyrazole nitrogen, permitting sequential functionalization at the 3-amino and 4/5 positions without side reactions. This contrasts with unprotected aminopyrazoles, which often undergo undesired dimerization.
  • Synthetic Versatility : It participates in cyclocondensation, palladium-catalyzed cross-couplings, and microwave-assisted annulations. For example, reactions with β-keto sulfoxonium ylides yield pyrazolo[1,5-a]pyrimidines with >80% efficiency.
  • Solid-Phase Compatibility : Its crystalline nature (melting point: 267–271°C) and stability under anhydrous conditions make it suitable for automated synthesis platforms.

Mechanistic Insight :
In Rh(III)-catalyzed reactions, the Boc group directs regioselective C–H activation at the pyrazole’s 4-position. This occurs via a concerted metalation-deprotonation pathway, forming a key rhodacycle intermediate that reacts with aldehydes and ylides to construct fused heterocycles.

Position within Aminopyrazole Chemistry

This compound occupies a unique niche due to:

Electronic Modulation

  • The Boc group withdraws electron density via its carbonyl moiety, reducing the pyrazole’s basicity (pKa ~4.2 vs. ~6.8 for unprotected analogs). This enables reactions in polar aprotic solvents like DMF without premature protonation.
  • Conjugation between the carboxylate and pyrazole ring stabilizes transition states in nucleophilic aromatic substitutions, as evidenced by accelerated reaction rates with aryl halides.

Steric Effects

  • The tert-butyl group creates a steric shield (~1.8 Å van der Waals radius), favoring transformations at the 4-position. For instance, Suzuki-Miyaura couplings at this position achieve 92% yield, versus <40% at the 5-position.
  • This steric bulk also prevents π-stacking in solid-state structures, enhancing solubility in hydrophobic media (LogP: 1.8 vs. 0.9 for methyl ester analogs).

Table 2: Comparative Reactivity of Protected vs. Unprotected 3-Aminopyrazoles

Reaction Type tert-Butyl Protected Yield (%) Unprotected Yield (%) Conditions
Ullmann Coupling 88 52 CuI, DMF, 110°C
Friedel-Crafts Acylation 75 Not feasible AlCl3, CH2Cl2, 25°C
Diazonium Salt Formation 91 68 NaNO2, H2SO4, 0°C

Role in Bicyclic Systems

The compound serves as a linchpin for synthesizing pyrazolo[1,5-a]pyrimidines and triazolopyrazines, which are prevalent in FDA-approved kinase inhibitors. Key transformations include:

  • Annulation with Aldehydes : Using Cp*Rh(MeCN)32 catalyst, it reacts with aldehydes and sulfoxonium ylides to form tricyclic systems with up to 95% enantiomeric excess.
  • Cyclocondensation with 1,3-Diketones : Under acidic conditions, this yields pyrazolo[3,4-b]pyridines, which exhibit nanomolar potency against CDK2/9.

Structural Analysis : X-ray crystallography of derivatives reveals planar pyrazole rings (dihedral angle: 2.1°–4.5°) with the Boc group perpendicular to the heterocycle. This geometry minimizes steric clash in enzyme active sites, as demonstrated in CDK16 co-crystal structures.

Properties

IUPAC Name

tert-butyl 3-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWKHFGJHAEQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679954
Record name tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863504-84-1
Record name tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge. The compound’s interactions with various enzymes and transport proteins in the body also play a role .

The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Temperature can affect the compound’s solubility and stability. Interactions with other molecules in the environment, such as proteins, lipids, and other drugs, can also influence the compound’s action .

Biochemical Analysis

Biological Activity

Introduction

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer and inflammatory diseases. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃N₃O₂ and features a pyrazole ring substituted with a tert-butyl group. This structural configuration enhances its lipophilicity, influencing its solubility and interaction with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight169.20 g/mol
SolubilitySoluble in organic solvents due to lipophilicity
Functional GroupsAmino group, carboxylate

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties through its role as a kinase inhibitor. It specifically targets the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer. The inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation and survival .

Mechanism of Action:

  • Kinase Inhibition: The compound binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins necessary for cell growth.
  • Induction of Apoptosis: By inhibiting kinase activity, the compound promotes apoptosis in cancer cells, thereby reducing tumor growth .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammatory processes .

Key Findings:

  • Inhibition of COX Enzymes: The compound exhibits selective inhibition of COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with reduced gastrointestinal side effects .
  • Cellular Effects: It influences cellular metabolism and gene expression related to inflammation and pain pathways.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

  • Study on Kinase Inhibition:
    • Researchers evaluated various pyrazole derivatives for their ability to inhibit PCTAIRE kinases. The results indicated that compounds with bulky groups like tert-butyl showed enhanced selectivity and potency compared to smaller substituents .
  • Anti-inflammatory Activity Assessment:
    • A study assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed significant reduction in edema with minimal side effects on gastric tissues, indicating safety alongside efficacy .

Table 2: Comparative Biological Activities

Compound NameActivity TypeIC50 Value (µM)Selectivity Index
This compoundCOX-2 Inhibition0.01High
Other Pyrazole Derivative ACOX-2 Inhibition0.05Moderate
Other Pyrazole Derivative BPCTAIRE Kinase Inhibition0.02High

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly as a kinase inhibitor , which is crucial in cancer research. Its mechanism of action primarily involves:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of specific kinases, it prevents phosphorylation of target proteins necessary for cell growth and survival.
  • Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, thereby reducing tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase InhibitionDisrupts signaling pathways critical for cancer cell proliferation.
Induction of ApoptosisPromotes programmed cell death in cancer cells, contributing to tumor reduction.
Modulation of Gene ExpressionAlters transcription of genes involved in cell cycle regulation and apoptosis.

Therapeutic Applications

Research indicates that tert-butyl 3-amino-1H-pyrazole-1-carboxylate has potential therapeutic applications in:

  • Cancer Treatment:
    • Targeting PCTAIRE family kinases implicated in breast, prostate, and cervical cancers.
    • Case studies have shown reduced cell proliferation rates in treated cancer cell lines.
  • Anti-inflammatory Properties:
    • The compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases.
  • Drug Development:
    • It serves as a scaffold for synthesizing novel pyrazole derivatives with enhanced biological activities.

Case Study 1: Kinase Inhibition and Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of PCTAIRE kinases. The researchers found that treatment with this compound led to a significant decrease in the viability of breast cancer cells compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers explored the anti-inflammatory properties of this pyrazole derivative. The findings indicated that it reduced the expression levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions .

Synthesis and Production

The synthesis of this compound typically involves straightforward chemical reactions using common reagents such as sodium hydride for deprotonation. Optimizing these reactions for large-scale production is crucial for its application in pharmaceuticals and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-amino-1H-pyrazole-1-carboxylate with structurally analogous pyrazole derivatives, highlighting key differences in substituents, properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Purity Key Applications References
This compound 863504-84-1 C₈H₁₃N₃O₂ -NH₂ at C3 97% Kinase inhibitors, glucokinase activators
tert-Butyl 5-amino-1H-pyrazole-1-carboxylate 1003011-02-6 C₈H₁₃N₃O₂ -NH₂ at C5 95% Intermediate for heterocyclic libraries
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate 578008-32-9 C₉H₁₅N₃O₂ -NH₂ at C3, -CH₃ at C5 97% Antimicrobial agents
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate 186551-70-2 C₉H₁₄N₂O₂ -CH₃ at C3 ≥99% General pharmaceutical intermediates
tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate 1065204-79-6 C₉H₁₅N₃O₂ -NH₂ at C5, -CH₃ at C3 97% High-throughput screening candidates

Structural and Functional Differences

Substituent Position and Reactivity: The amino group at C3 in the target compound facilitates hydrogen bonding, critical for binding in kinase inhibitors . In contrast, tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (CAS 186551-70-2) lacks this amino group, reducing its utility in hydrogen-bond-dependent applications .

Synthetic Yields: The target compound achieves 73–86% yields in Boc protection and coupling reactions . tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS 1065204-79-6) shows comparable yields (97% purity), but its methyl group may complicate regioselectivity during synthesis .

Biological Activity: Compounds with amino groups (e.g., CAS 863504-84-1 and 1003011-02-6) are preferred in drug discovery due to their ability to form hydrogen bonds with biological targets . Methyl-substituted analogs (e.g., CAS 186551-70-2) are more suited for non-polar interactions, limiting their use in enzyme inhibition .

Research Findings

  • Hydrogen Bonding: The amino group in the target compound participates in graph set patterns (e.g., R₂²(8) motifs), influencing crystal packing and solubility . Methylated analogs lack this capability, reducing their crystallinity .
  • Kinase Inhibition: In a study synthesizing PCTAIRE kinase inhibitors, this compound derivatives showed IC₅₀ values <100 nM, outperforming methyl-substituted variants .
  • Stability: All Boc-protected pyrazoles exhibit stability under dry, cool storage, but amino-substituted derivatives may degrade faster in humid conditions due to hygroscopicity .

Key Takeaways

  • Amino vs. Methyl Groups: Amino groups enhance hydrogen bonding and biological activity, while methyl groups improve lipophilicity.
  • Positional Isomerism : Substituent position (C3 vs. C5) drastically alters reactivity and application.
  • Purity and Yield : High-purity Boc-protected pyrazoles (≥97%) are critical for reproducible pharmaceutical synthesis .

Preparation Methods

Direct Carbamate Formation from 3-Aminopyrazole

One straightforward approach involves:

  • Starting from 3-aminopyrazole derivatives.
  • Reacting with tert-butyl chloroformate under controlled conditions to selectively protect the pyrazole N-1 position, yielding this compound.

This method is favored due to its simplicity and the availability of tert-butyl chloroformate as a reagent.

Synthesis of 5-Aminopyrazoles as a Related Methodology

Research literature on 5-aminopyrazoles reveals:

  • Condensation of β-ketonitriles with hydrazine derivatives to form the pyrazole ring bearing amino substituents.
  • Use of hydrazine hydrate in ethanol or THF solvents at mild temperatures.
  • Subsequent functional group transformations to introduce carbamate protecting groups.

Although focused on 5-aminopyrazoles, these methods provide a versatile platform for synthesizing amino-substituted pyrazoles, which can be adapted for the 3-amino isomer.

Use of Hydrazine Hydrate and Carbonyldiimidazole (CDI)

In solid-phase synthesis and combinatorial chemistry, hydrazine hydrate treatment of resin-bound intermediates followed by reaction with carbonyldiimidazole is used to introduce pyrazole rings and carbamate groups efficiently. This approach allows for clean cleavage and isolation of protected aminopyrazoles.

Reaction Conditions and Optimization Parameters

The following table summarizes key reaction parameters from the patent and literature sources relevant to the preparation of tert-butyl protected aminopyrazoles:

Step Reagents/Conditions Molar Ratios Temperature (°C) Reaction Time Solvent Notes
Formation of intermediate 4,4-dimethyl-3-oxopentanoic acid methyl ester + DMF dimethylacetal 1:1 20–50 Until complete DMF Removal of residual DMF by toluene wash
Pyrazole ring formation Intermediate + hydrazine hydrate 1:1 to 1:1.1 20–45 12–15 hours Anhydrous ethanol Extraction with ethyl acetate
Reduction Pyrazole methyl ester + Lithium Aluminium Hydride 1:2 to 1:2.5 Room temperature Controlled Ether Produces pyrazolyl methyl alcohol
Oxidation Pyrazolyl methyl alcohol + Manganese dioxide 1:6 to 1:12 Room temperature Controlled - Converts alcohol to aldehyde
Carbamate formation 3-aminopyrazole + tert-butyl chloroformate Stoichiometric excess 0–25 Several hours Organic solvent Protects N-1 position

This table reflects optimized conditions reported for related pyrazole derivatives and can be adapted for this compound synthesis.

Research Findings and Practical Considerations

  • The use of mild reaction conditions (room temperature to 50 °C) and avoidance of highly toxic reagents like phosphorus oxychloride improves safety and scalability.
  • Lithium aluminium hydride is critical for selective reduction steps but requires careful stoichiometric control to avoid over-reduction or side reactions.
  • Ethyl acetate is preferred for organic extraction due to its efficiency and ease of removal.
  • The tert-butyl carbamate protecting group is stable under a variety of reaction conditions, facilitating further functionalization.
  • Yields can vary significantly depending on purity of intermediates and reaction times; typical yields range from moderate to high (35–89%) depending on specific substituents and conditions.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Direct carbamate formation 3-aminopyrazole + tert-butyl chloroformate Simple, direct, widely used Requires pure aminopyrazole precursor
Multi-step pyrazole synthesis 4,4-dimethyl-3-oxopentanoic acid methyl ester, hydrazine hydrate, LAH, MnO2 Mild conditions, scalable Multi-step, requires careful control
β-Ketonitrile condensation β-Ketonitriles + hydrazine hydrate Versatile, suitable for combinatorial libraries More complex, less direct
Resin-bound synthesis with CDI Hydrazine hydrate, carbonyldiimidazole Efficient for combinatorial synthesis Requires solid-phase setup

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 3-amino-1H-pyrazole-1-carboxylate with high purity?

Methodological Answer:
The synthesis typically involves Boc-protection of the pyrazole amine group. A general procedure includes:

  • Reacting 3-aminopyrazole with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen, catalyzed by DMAP or triethylamine.
  • Purification via silica gel column chromatography using gradients of ethyl acetate and methanol (e.g., 25:1 v/v with 0.25% triethylamine) to isolate the product in ~58% yield .
  • Purity validation (>97%) via HPLC or NMR, as demonstrated for analogous pyrazole carboxylates .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or heat sources .
  • Handling: Use dry glassware and anhydrous solvents during synthesis. Follow precautionary codes P201 ("obtain specialized instructions before use") and P210 ("avoid heat/sparks/open flames") .

Advanced: What strategies can mitigate regioselectivity challenges during the functionalization of the pyrazole ring?

Methodological Answer:

  • Directing Groups: The 3-amino group acts as a directing group, favoring electrophilic substitution at the 5-position. Use steric or electronic modifiers (e.g., bulky substituents) to control reactivity .
  • Catalytic Systems: Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) require precise ligand selection (e.g., XPhos) to enhance selectivity .
  • Computational Modeling: DFT calculations (e.g., using PubChem’s InChI data) predict reaction sites, reducing trial-and-error experimentation .

Advanced: How does the Boc-protecting group influence reactivity in subsequent coupling reactions?

Methodological Answer:

  • Steric Hindrance: The tert-butyl group shields the amine, preventing unwanted nucleophilic side reactions. This is critical in multi-step syntheses of kinase inhibitors .
  • Deprotection Conditions: Mild acidic conditions (e.g., TFA/DCM) selectively remove Boc without disrupting the pyrazole core, enabling sequential functionalization .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the tert-butyl singlet (~1.4 ppm) and pyrazole NH₂ protons (~6.7 ppm). Compare with PubChem data for analogous structures .
  • MS (ESI+): Confirm molecular ion [M+H]⁺ and Boc fragmentation patterns .
  • IR Spectroscopy: Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) .

Advanced: Are there contradictions in biological activity data of its derivatives, and how can these be resolved?

Methodological Answer:

  • Assay Variability: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. receptor binding) may arise from cell-line specificity (e.g., CHO-k1 vs. HEK293) .
  • Resolution: Standardize assay protocols (e.g., Calcium 5 dye for calcium mobilization) and validate via orthogonal methods (e.g., SPR for binding affinity) .

Basic: What safety considerations apply to laboratory work with this compound?

Methodological Answer:

  • Hazard Classification: While no GHS hazards are reported, treat as a potential irritant. Use PPE (gloves, goggles) and fume hoods .
  • Waste Disposal: Incinerate via licensed facilities, adhering to EPA guidelines for halogen-free organics .

Advanced: How is this compound utilized in kinase inhibitor development?

Methodological Answer:

  • Scaffold Design: The pyrazole core serves as a hinge-binding motif. Substituents at the 3-amino position (e.g., carboxamide groups) enhance ATP-pocket interactions .
  • Potency Optimization: Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to improve binding affinity, validated via SAR studies .

Basic: What solvents and conditions optimize recrystallization?

Methodological Answer:

  • Solvent Systems: Use ethyl acetate/hexane (3:1 v/v) or DCM/MeOH gradients. Slow cooling (0.5°C/min) yields high-purity crystals .
  • Crystallization Aids: Add seed crystals or employ anti-solvent (e.g., diethyl ether) to induce nucleation .

Advanced: Can computational tools predict novel reactivity pathways?

Methodological Answer:

  • DFT/MD Simulations: Model transition states for SNAr or cross-coupling reactions using software like Gaussian. PubChem’s computed InChIKey data aids in parameterization .
  • Machine Learning: Train models on PubChem’s dataset to predict regioselectivity or stability under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.